Iodocyclopropane

Übersicht

Beschreibung

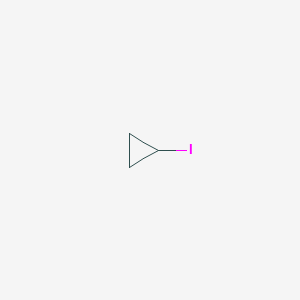

Iodocyclopropane is an organoiodine compound with the chemical formula C₃H₅I. It belongs to the haloalkane family and is characterized by a cyclopropane ring bonded to an iodine atom. This compound is a versatile intermediate in organic synthesis, often used to create various substituted cyclopropanes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenyl iodides using the Wittig-Furukawa zinc reagent, which is derived from iodoform and diethylzinc. This method yields highly functionalized iodocyclopropanes in good to excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropane with iodine in the presence of a catalyst. This process ensures the efficient and large-scale production of the compound .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Iodocyclopropane participates in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes:

-

Reaction with benzoxazole : In the presence of palladium catalysts, this compound reacts with benzoxazole to yield 2-cyclopropylbenzoxazole . This reaction demonstrates its utility in forming heterocyclic compounds with retained cyclopropane geometry.

Organometallic Reactions

This compound serves as a precursor for cyclopropyl organometallic intermediates:

-

Cuprate formation : Treatment with LiCu(n-Bu)₂ generates a cyclopropyl cuprate, which reacts with allyl bromides to produce allylated cyclopropanes. This method achieves >20:1 dr (diastereomeric ratio) and 99% enantiomeric excess (ee) in stereoselective syntheses .

-

Zinc-mediated cyclopropanation : Using Et₂Zn and iodoform, this compound derivatives form via diastereoselective halocyclopropanation of allylic alkoxides. This one-pot method achieves 89–99% ee and >20:1 dr .

Cyclopropanation Methods

This compound derivatives are synthesized through stereocontrolled cyclopropanation strategies:

Functionalization Reactions

This compound undergoes further functionalization to introduce diverse substituents:

-

Allylation : Cyclopropyl cuprates derived from this compound react with allyl bromides to form allylated cyclopropyl alcohols without loss of stereoselectivity (>20:1 dr, 99% ee) .

-

Desilylation : Silyl-protected cyclopropanes (e.g., from α-silyl styrenes) are desilylated to yield optically active cis-cyclopropane carboxylates .

Key Research Findings

-

Stereochemical control : The combination of asymmetric alkylation and iodocyclopropanation enables the synthesis of cyclopropanes with up to four stereogenic centers in one pot .

-

Functional group tolerance : Photocatalytic methods using iodonium ylides allow cyclopropanation of alkenes bearing trifluoromethyl , boryl , and nitro groups .

-

Mechanistic insights : Zinc- and copper-mediated reactions proceed via carbenoid intermediates , with stereoselectivity dictated by alkoxide geometry and catalyst choice .

Wissenschaftliche Forschungsanwendungen

Iodocyclopropane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various substituted cyclopropanes, which are valuable in medicinal chemistry and materials science.

Pharmacology: Cyclopropane-containing analogs of pharmacologically active compounds are studied for their potential therapeutic effects.

Material Science: Used in the development of new materials with unique properties due to the rigidity and stability of the cyclopropane ring.

Wirkmechanismus

The mechanism of action of iodocyclopropane involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This property makes it a valuable intermediate in cross-coupling reactions, where it forms carbon-carbon bonds. The cyclopropane ring provides conformational rigidity, enhancing the stability of the resulting compounds .

Vergleich Mit ähnlichen Verbindungen

- Fluorocyclopropane

- Bromocyclopropane

- Chlorocyclopropane

Comparison: Iodocyclopropane is unique due to the presence of the iodine atom, which is larger and more polarizable than fluorine, bromine, or chlorine. This makes this compound more reactive in substitution and cross-coupling reactions, providing a distinct advantage in organic synthesis .

Biologische Aktivität

Iodocyclopropane, a compound characterized by its three-membered ring structure containing an iodine atom, has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound can be synthesized through various methods, including the cyclopropanation of alkenes with iodine sources. Its structure allows for unique reactivity patterns, particularly in photochemical reactions where it can undergo transformations to yield other biologically active compounds. For instance, irradiation of this compound in benzene can lead to the formation of allyl iodide, showcasing its potential as a precursor in synthetic organic chemistry .

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets. The following sections summarize significant findings from recent studies.

Antitumor Activity

One notable area of research involves the antitumor properties of this compound derivatives. Studies have demonstrated that modifications to the cyclopropane ring can significantly enhance the cytotoxicity against different cancer cell lines. For example, cyclopropane-containing vinca alkaloid derivatives have shown promising results in inhibiting tumor cell growth . The structural modifications can lead to enhanced binding affinity to tubulin, which is critical for disrupting cancer cell division.

The mechanisms underlying the biological activity of this compound are diverse:

- DNA Interaction : Some studies suggest that this compound derivatives can cross-link DNA, leading to interference with replication and transcription processes. This activity is particularly relevant in the context of developing chemotherapeutic agents .

- Cytochrome P450 Metabolism : this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The interaction with these enzymes can influence the pharmacokinetic profiles of this compound derivatives .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Vinca Alkaloid Derivatives : Research has shown that this compound derivatives exhibit significant antitumor activity when incorporated into the structure of vinca alkaloids. These compounds were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

- Photochemical Reactions : In a study focusing on photochemical transformations, this compound was subjected to UV irradiation, resulting in the formation of reactive intermediates that displayed antimicrobial properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound Derivative 1 | Antitumor (HeLa cells) | 0.25 | Tubulin binding |

| This compound Derivative 2 | Antimicrobial | 0.50 | DNA cross-linking |

| This compound | Cytochrome P450 substrate | N/A | Phase I metabolism |

Eigenschaften

IUPAC Name |

iodocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLODBNNWEWTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19451-11-7 | |

| Record name | iodocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to iodocyclopropanes?

A1: Several methods have been developed for the synthesis of iodocyclopropanes. These include:

- Simmons-Smith-type reactions: This method involves the reaction of alkenes with diiodomethane (CH2I2) in the presence of a zinc reagent, such as diethylzinc (Et2Zn) []. This method can be rendered enantioselective by employing chiral ligands [, , ].

- Chromium-mediated iodocyclopropanation: This method utilizes chromium(II) chloride (CrCl2) as a catalyst and iodoform (CHI3) as the iodine source to convert terminal alkenes into trans-iodocyclopropanes with high stereoselectivity [].

- Cyclopropanation of alkenyl iodides: Stereodefined iodocyclopropanes can be synthesized by preparing 2- and 3-iodo-2-alken-1-ols and subjecting them to cyclopropanation using the Wittig-Furukawa zinc reagent, (ClCH2)2Zn [, ].

Q2: How does the reactivity of iodocyclopropanes differ from other halocyclopropanes?

A: Iodocyclopropanes are generally more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. This allows for easier transformations such as lithium-halogen exchange reactions, enabling further functionalization [, ].

Q3: What types of reactions can iodocyclopropanes undergo?

A3: Iodocyclopropanes exhibit diverse reactivity, making them valuable synthetic intermediates. Some key reactions include:

- Lithium-halogen exchange: Treatment with alkyl lithium reagents, like butyllithium, generates nucleophilic cyclopropyllithium species, which can react with various electrophiles to introduce new substituents on the cyclopropane ring [, , , ].

- Palladium-catalyzed cross-coupling reactions: Iodocyclopropanes readily participate in Suzuki-Miyaura reactions with boronic acids in the presence of a palladium catalyst, providing access to aryl- and alkenyl-substituted cyclopropanes [, , ].

- Ring-opening reactions: Depending on the reaction conditions and substituents present, iodocyclopropanes can undergo ring-opening reactions to yield acyclic compounds [, ].

- Cyclization reactions: Strategically positioned functional groups on the iodocyclopropane ring can participate in cyclization reactions to afford complex polycyclic structures. For instance, butyllithium-mediated cyclization of substituted cis-1-(alk-4-ynyl)-2-hydroxymethyl-1-iodocyclopropanes leads to the formation of spiro[2.4]heptanes [, , ].

Q4: What is the typical spectroscopic data associated with iodocyclopropanes?

A4: Iodocyclopropanes display characteristic spectroscopic features, including:

- NMR spectroscopy: The presence of the iodine atom significantly influences the chemical shifts of protons and carbons in the cyclopropane ring, providing valuable structural information [].

- Vibrational spectroscopy: Infrared and Raman spectroscopy can distinguish between cis- and trans- isomers of dihalocyclopropanes, including iodinated derivatives [].

Q5: What are some potential applications of iodocyclopropanes?

A5: The versatility of iodocyclopropanes in organic synthesis makes them attractive for various applications, including:

- Drug discovery: The cyclopropane motif is present in numerous bioactive natural products and pharmaceuticals. Iodocyclopropanes can serve as valuable building blocks for the synthesis of such compounds [, ]. For example, process development for a new convergent formal synthesis of MIV-150, an HIV-1 protease inhibitor, has been achieved using an this compound moiety [].

Q6: What are the challenges associated with this compound chemistry, and how can they be addressed?

A6: While iodocyclopropanes are versatile building blocks, some challenges remain:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.